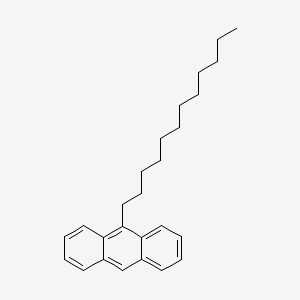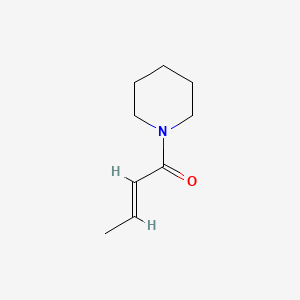
1-(1-Oxobut-2-enyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Oxobut-2-enyl)piperidine, also known as N-Crotonylpiperidine, is a chemical compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features a crotonyl group attached to the nitrogen atom of the piperidine ring.
Méthodes De Préparation
The synthesis of 1-(1-Oxobut-2-enyl)piperidine typically involves the reaction of piperidine with crotonic acid or its derivatives under specific conditions. One common method is the condensation reaction between piperidine and crotonic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of industrial synthesis.
Analyse Des Réactions Chimiques
1-(1-Oxobut-2-enyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the crotonyl group, leading to the formation of various substituted derivatives.
Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or ethanol, and controlled temperatures to ensure selective and efficient transformations .
Applications De Recherche Scientifique
1-(1-Oxobut-2-enyl)piperidine has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or analgesic effects, is ongoing. It may also be explored as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-(1-Oxobut-2-enyl)piperidine is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The crotonyl group may participate in covalent bonding with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. Additionally, the piperidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1-(1-Oxobut-2-enyl)piperidine can be compared with other similar compounds, such as:
N-Acetylpiperidine: Similar in structure but with an acetyl group instead of a crotonyl group. It exhibits different reactivity and biological activity.
N-Butyryl piperidine: Contains a butyryl group, leading to variations in chemical properties and applications.
N-Benzoylpiperidine:
The uniqueness of this compound lies in its crotonyl group, which imparts specific reactivity and potential for diverse chemical transformations .
Propriétés
Numéro CAS |
50838-22-7 |
|---|---|
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
(E)-1-piperidin-1-ylbut-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-2-6-9(11)10-7-4-3-5-8-10/h2,6H,3-5,7-8H2,1H3/b6-2+ |
Clé InChI |
DEHSTVNSEJEWPR-QHHAFSJGSA-N |
SMILES isomérique |
C/C=C/C(=O)N1CCCCC1 |
SMILES canonique |
CC=CC(=O)N1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,11-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13831764.png)
![[Tyr1]-Somatostatin](/img/structure/B13831768.png)
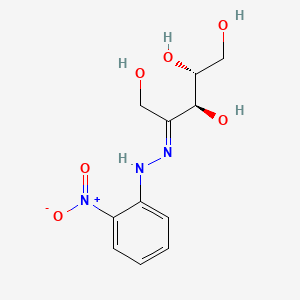
![1-Azabicyclo[3.3.1]nonan-4-one oxime hydrochloride](/img/structure/B13831773.png)
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13831778.png)


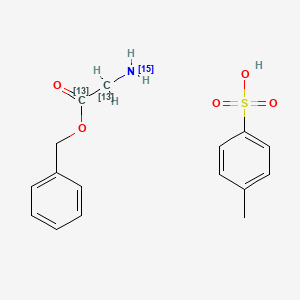
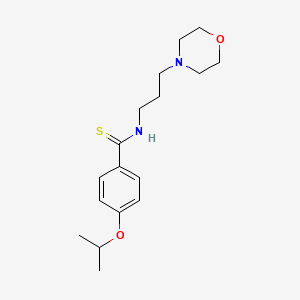
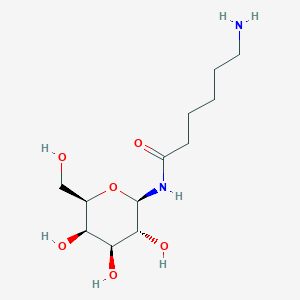
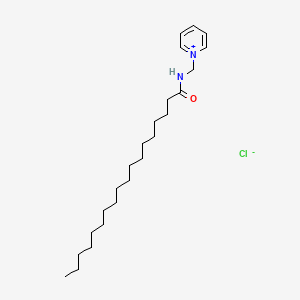
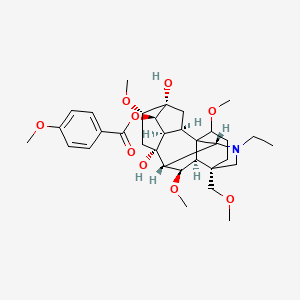
![3-Methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene](/img/structure/B13831838.png)
